molecular formula C24H19NO4 B1334003 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid CAS No. 204320-59-2

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid

Cat. No. B1334003
M. Wt: 385.4 g/mol
InChI Key: YDLDAMFCNLVPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596732B2

Procedure details

1.66 g of DIPEA and then 5.73 g of BOP are added to a solution of 5 g of 2-(9-fluorenylmethoxycarbonyl)isoindoline-1-carboxylic acid (commercial) in 100 ml of DCM and the mixture is left stirring for 15 minutes at AT. 4.6 ml of a 5.6M solution of dimethylamine in EtOH are subsequently added and the mixture is left stirring for 30 minutes at AT. The reaction mixture is concentrated under vacuum, the residue is taken up in water and extracted with DCM, the organic phase is washed with a 5% KHSO4 solution and dried over Na2SO4, and the solvent is evaporated under vacuum. The residue is chromatographed on silica gel, elution being carried out with a DCM/AcOEt (70/30, v/v) mixture. 5 g of the expected product are obtained.
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[CH2:2][N:3](C(C)C)[CH:4](C)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.C1C2C(COC([N:54]3[CH2:62][C:61]4[C:56](=[CH:57][CH:58]=[CH:59][CH:60]=4)[CH:55]3[C:63]([OH:65])=O)=O)C3C(=CC=CC=3)C=2C=CC=1.CNC>C(Cl)Cl.CCO>[CH3:2][N:3]([CH3:4])[C:63]([CH:55]1[C:56]2[C:61](=[CH:60][CH:59]=[CH:58][CH:57]=2)[CH2:62][NH:54]1)=[O:65] |f:1.2|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5.73 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1C(C2=CC=CC=C2C1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirring for 15 minutes at AT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
WAIT
Type
WAIT
Details
the mixture is left
STIRRING
Type
STIRRING
Details
stirring for 30 minutes at AT
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
the organic phase is washed with a 5% KHSO4 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel, elution

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(C(=O)C1NCC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 204.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.